Pantoprazole Impurity A

CAS No.:

Cat. No.: VC17956578

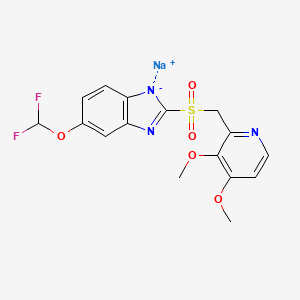

Molecular Formula: C16H14F2N3NaO5S

Molecular Weight: 421.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14F2N3NaO5S |

|---|---|

| Molecular Weight | 421.4 g/mol |

| IUPAC Name | sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]benzimidazol-1-ide |

| Standard InChI | InChI=1S/C16H14F2N3O5S.Na/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1 |

| Standard InChI Key | PPJKKLJCWYSBLD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |

Introduction

| Property | Value | Source |

|---|---|---|

| CAS RN | 127780-16-9 | |

| Molecular Formula | ||

| Molecular Weight | 423.37 g/mol | |

| USP Reference Standard | Pantoprazole Related Compound A |

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Reverse-phase HPLC with UV detection at 290 nm is the gold standard for quantifying Pantoprazole Impurity A. A gradient elution system using 0.01 M phosphate buffer (pH 7) and acetonitrile achieves baseline separation of the impurity from pantoprazole and other related compounds . Hypersil ODS columns (125–150 mm × 4.6 mm, 5 µm) are commonly employed, with a flow rate of 1.0 mL/min .

Table 2: Validation Parameters for HPLC Methods

| Parameter | Value (Impurity A) | Study |

|---|---|---|

| Linearity Range | 0.129–1.034 µg/mL | |

| Limit of Detection (LOD) | 0.043–0.047 µg/mL | |

| Limit of Quantitation (LOQ) | 0.13–0.14 µg/mL | |

| Recovery (%) | 97.9–103.0 | |

| Precision (% RSD) | <2.0 |

Mass Spectrometric Confirmation

LC-MS analyses confirm Impurity A’s molecular ion peak at m/z 424.1 ([M+H]), consistent with its molecular formula . Fragmentation patterns further validate the sulfonyl moiety and benzimidazole backbone .

Formation Pathways and Stability Profile

Pantoprazole Impurity A predominantly forms under oxidative stress conditions. Forced degradation studies reveal that pantoprazole sodium undergoes 5–10% degradation to Impurity A when exposed to 3% hydrogen peroxide at 80°C for 24 hours . Photolytic stress (1.2 million lux hours) also induces ~2% impurity formation, while acidic conditions (0.1 N HCl) yield ≤1% .

Table 3: Degradation Conditions and Impurity Levels

| Stress Condition | Degradation (%) | Impurity A (%) | Source |

|---|---|---|---|

| Oxidative (3% HO) | 8.2 | 5.7 | |

| Photolytic (UV light) | 3.5 | 2.1 | |

| Acidic (0.1 N HCl) | 1.8 | 0.9 |

Stability studies underscore the necessity for protective packaging and storage at controlled temperatures to minimize Impurity A formation .

Regulatory Considerations and Quality Control

| Impurity | Acceptance Criteria (%) | Test Method |

|---|---|---|

| Impurity A | ≤0.05 | HPLC, System Suitability |

| Total Impurities | ≤1.0 | Chromatographic Purity |

Validation parameters, including specificity, accuracy, and robustness, are rigorously assessed to meet International Council for Harmonisation (ICH) Q2(R1) guidelines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume